

4-(2-Morpholinoethoxy)phenylboronic acid, HCl synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Morpholinoethoxy)phenylboronic acid, HCl

Cat. No.: B1462916

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Morpholinoethoxy)phenylboronic Acid Hydrochloride

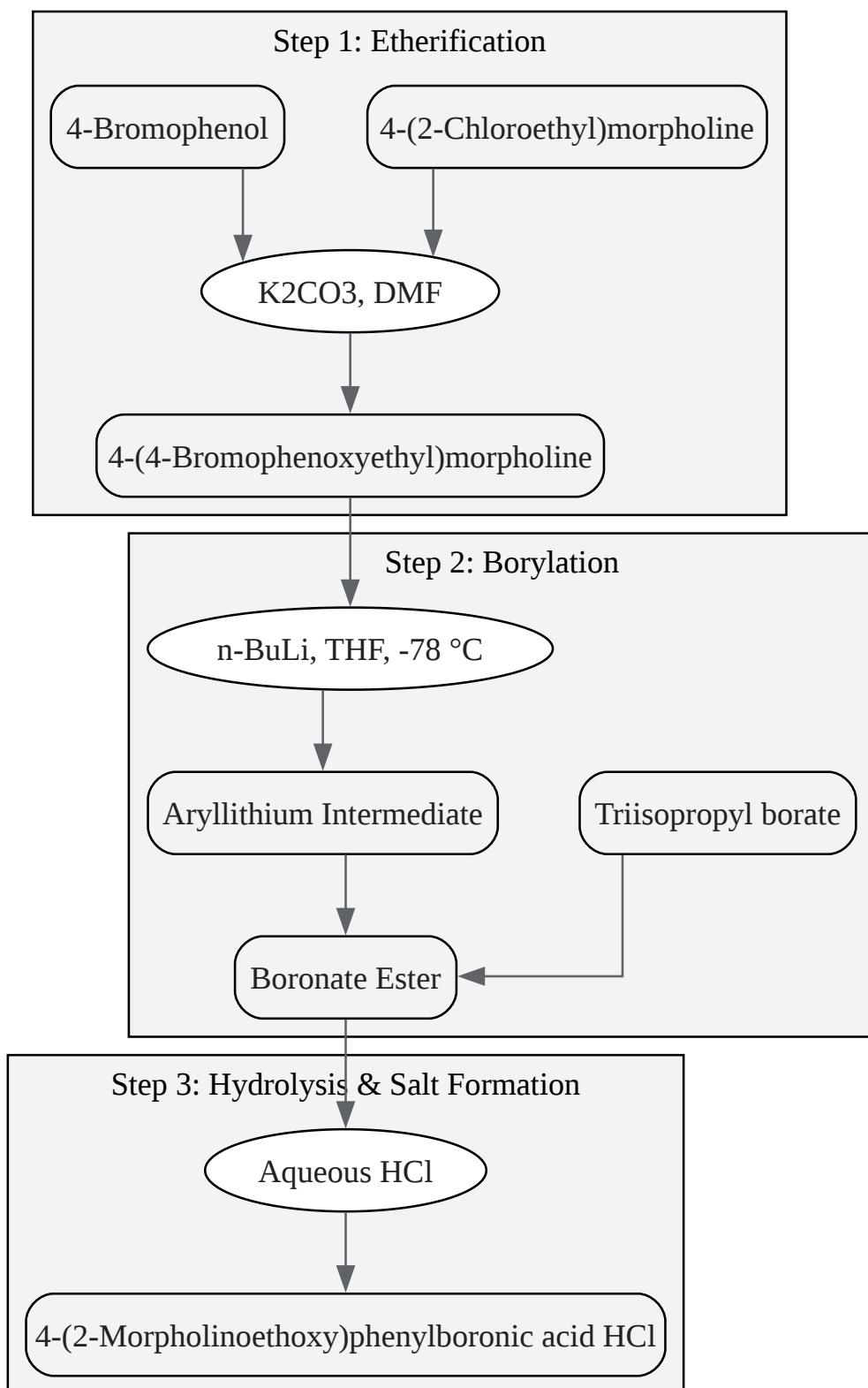
Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride, a key building block in medicinal chemistry and materials science. We will delve into the synthetic pathway, purification strategies, and detailed analytical characterization, offering insights grounded in established chemical principles.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a cornerstone of drug discovery and development for creating complex molecular architectures. The title compound, 4-(2-morpholinoethoxy)phenylboronic acid, is of particular interest due to the incorporation of a morpholinoethoxy moiety. This functional group can enhance aqueous solubility and provides a basic nitrogen atom that can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its absorption and distribution.

Synthetic Strategy and Mechanistic Considerations


The synthesis of 4-(2-morpholinoethoxy)phenylboronic acid typically proceeds through a multi-step sequence, starting from 4-bromophenol. The choice of this starting material is strategic due to the well-established reactivity of the bromine atom in subsequent cross-coupling or lithiation reactions.

Step 1: Etherification of 4-Bromophenol

The initial step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 4-bromophenol is alkylated with 4-(2-chloroethyl)morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from 4-(2-chloroethyl)morpholine in an SN_2 reaction.

Step 2: Borylation via Lithium-Halogen Exchange

The key carbon-boron bond formation is achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate. The aryl bromide is treated with a strong organolithium base, typically *n*-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. This generates a highly reactive aryllithium intermediate. This intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, which acts as the boron source. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.

[Click to download full resolution via product page](#)

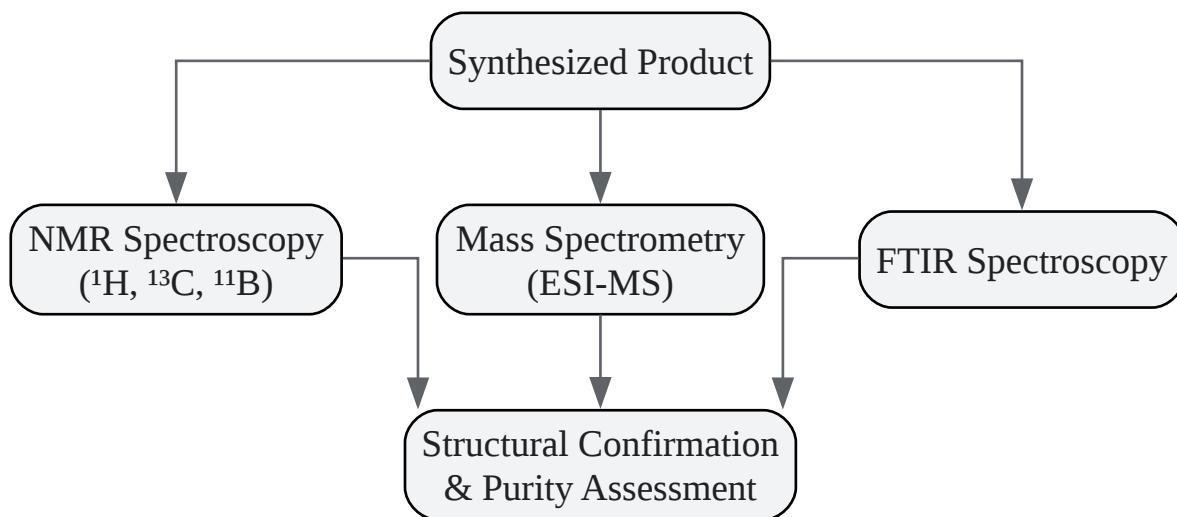
Caption: Synthetic workflow for 4-(2-Morpholinoethoxy)phenylboronic acid HCl.

Detailed Experimental Protocol

Materials:

- 4-Bromophenol
- 4-(2-Chloroethyl)morpholine hydrochloride
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- n-Butyllithium (n-BuLi) in hexanes
- Tetrahydrofuran (THF), anhydrous
- Triisopropyl borate
- Hydrochloric acid (HCl), aqueous solution
- Ethyl acetate
- Hexanes
- Brine (saturated aqueous NaCl solution)

Step-by-Step Procedure:


- Etherification: To a solution of 4-bromophenol in DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 4-(2-chloroethyl)morpholine hydrochloride and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(4-bromophenoxyethyl)morpholine.
- Borylation: Dissolve the crude 4-(4-bromophenoxyethyl)morpholine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-

butyllithium dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. Add triisopropyl borate dropwise, again maintaining the low temperature. Allow the reaction to warm to room temperature and stir overnight.

- Hydrolysis and Salt Formation: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Stir vigorously for 1 hour. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid is triturated with hexanes to afford 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride as a solid.

Characterization of 4-(2-Morpholinoethoxy)phenylboronic Acid Hydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, ^1H , ^{13}C , and ^{11}B NMR are particularly informative.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the morpholine ring protons, and the ethoxy linker protons. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. It is worth noting that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad signals in the NMR spectrum.[\[1\]](#) Running the NMR in a solvent like d₄-methanol can help break up these oligomers.[\[1\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
- ^{11}B NMR: Boron-11 NMR is a specific technique for observing the boron nucleus. The chemical shift of the ^{11}B signal can confirm the presence of the boronic acid group and provide insights into its electronic environment.[\[2\]](#)[\[3\]](#) The chemical shift can also distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[\[4\]](#)[\[5\]](#)[\[6\]](#) Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion $[\text{M}+\text{H}]^+$. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn can confirm the elemental composition.[\[6\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

- O-H stretching: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl groups of the boronic acid.
- B-O stretching: A strong band typically observed around 1350-1400 cm^{-1} .[\[7\]](#)[\[8\]](#)

- C-O stretching: Bands corresponding to the aryl ether and the morpholine ether linkages.
- Aromatic C-H and C=C stretching: Signals in the aromatic region of the spectrum.

Summary of Expected Characterization Data

Technique	Expected Observations
¹ H NMR	Signals for aromatic, morpholino, and ethoxy protons with appropriate integrations and multiplicities.
¹³ C NMR	Resonances corresponding to all unique carbon atoms in the molecule.
¹¹ B NMR	A single resonance in the expected chemical shift range for an arylboronic acid.
Mass Spec (ESI-MS)	A prominent peak corresponding to the protonated molecular ion $[M+H]^+$.
FTIR	Characteristic absorption bands for O-H, B-O, C-O, and aromatic C-H/C=C bonds.

Conclusion

The synthesis and characterization of 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride can be reliably achieved through a well-defined synthetic route. Careful execution of the experimental protocol and thorough analysis using a suite of spectroscopic techniques are crucial for ensuring the identity and purity of the final product. This versatile building block holds significant potential for the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. scribd.com [scribd.com]
- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 5. fiveable.me [fiveable.me]
- 6. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.geologyscience.ru [repository.geologyscience.ru]
- To cite this document: BenchChem. [4-(2-Morpholinoethoxy)phenylboronic acid, HCl synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1462916#4-2-morpholinoethoxy-phenylboronic-acid-hcl-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com